Diethyl 2-[(3-chlorophenyl)methyl]propanedioate
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Overview
Description
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 3-chlorobenzyl group attached to the malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-chlorobenzylmalonate typically involves the alkylation of diethyl malonate with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 3-chlorobenzyl chloride to yield diethyl 3-chlorobenzylmalonate .
Industrial Production Methods
Industrial production of diethyl 3-chlorobenzylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used for the initial alkylation reaction.
Hydrochloric acid or sodium hydroxide: Employed for hydrolysis of the ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Substituted malonic acid derivatives: Formed through hydrolysis.
Substituted monocarboxylic acids: Formed through decarboxylation.
Scientific Research Applications
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce the 3-chlorobenzyl group into target molecules.
Material Science: It is utilized in the synthesis of polymers and resins with specific properties.
Biological Studies: The compound is investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of diethyl 3-chlorobenzylmalonate involves its reactivity as a malonic ester The compound can form enolate ions under basic conditions, which can then participate in nucleophilic substitution and addition reactions
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound without the 3-chlorobenzyl group.
Dimethyl malonate: A similar compound with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another malonic ester derivative with different substituents.
Uniqueness
Diethyl 2-[(3-chlorophenyl)methyl]propanedioate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C14H17ClO4 |
---|---|
Molecular Weight |
284.73 g/mol |
IUPAC Name |
diethyl 2-[(3-chlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
RERFDJMHTCWENE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
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